molecular formula C20H21N3O3S B2903731 N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide CAS No. 869075-59-2

N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide

Cat. No.: B2903731
CAS No.: 869075-59-2
M. Wt: 383.47
InChI Key: NCJQGTHRFUHIIF-UHFFFAOYSA-N
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Description

N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a carbamimidoyl group linked to a 2-methoxyphenethyl moiety. This compound shares structural similarities with other sulfonamide-containing molecules, which are often studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity . Its synthesis typically involves coupling sulfonamide intermediates with functionalized aromatic amines or carbamimidoyl precursors under mild conditions .

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-26-19-9-5-4-7-16(19)12-13-22-20(21)23-27(24,25)18-11-10-15-6-2-3-8-17(15)14-18/h2-11,14H,12-13H2,1H3,(H3,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJQGTHRFUHIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides, historically significant as bacteriostatic agents, have evolved into compounds with diverse pharmacological applications, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a naphthalene ring substituted with a methoxyphenyl moiety and a carbamimidoyl group. The synthesis typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-methoxybenzylamine under basic conditions in organic solvents like dichloromethane or tetrahydrofuran.

Structural Formula

IUPAC Name N N 2 methoxyphenethyl carbamimidoyl naphthalene 2 sulfonamide\text{IUPAC Name N N 2 methoxyphenethyl carbamimidoyl naphthalene 2 sulfonamide}

This compound acts primarily through its interaction with specific molecular targets such as enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : Binding to the active site of enzymes, thereby inhibiting their activity.
  • Receptor Modulation : Interacting with receptors to influence signaling pathways.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MCF-7 breast cancer cells .

Anti-inflammatory Effects

Sulfonamides have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This effect can mitigate inflammation and pain associated with various conditions.

Case Studies and Experimental Data

  • Cytotoxicity Assays : A study assessing the cytotoxic activity of sulfonamide derivatives found that certain modifications led to enhanced activity against cancer cell lines such as MCF-7 and HeLa. The IC50 values ranged significantly based on structural variations .
  • Enzyme Inhibition Studies : Inhibition assays demonstrated that compounds similar to this compound effectively inhibited carbonic anhydrase, an enzyme involved in various physiological processes .
  • Hybridization Approaches : Recent advances in drug design have focused on hybridizing sulfonamides with other pharmacologically active moieties. This strategy has led to compounds with enhanced biological activities, including improved enzyme inhibition and cytotoxicity profiles .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
CytotoxicityInhibits cancer cell proliferation
Anti-inflammatoryCOX inhibition
Enzyme inhibitionCarbonic anhydrase inhibition
BacteriostaticInhibits bacterial growth

Scientific Research Applications

Chemical Structure and Synthesis

The compound contains a naphthalene ring substituted with a methoxyphenyl moiety and a carbamimidoyl group. The synthesis of N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-methoxybenzylamine under basic conditions using organic solvents like dichloromethane or tetrahydrofuran.

Anticancer Properties

Research indicates that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. Similar compounds have demonstrated promising results in inhibiting the growth of MCF-7 breast cancer cells.

Anti-inflammatory Effects

Sulfonamides have been explored for their anti-inflammatory properties, often involving the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which can mitigate inflammation and pain associated with various conditions.

Experimental Data

Cytotoxicity Assays: Studies assessing the cytotoxic activity of sulfonamide derivatives have found that certain modifications can lead to enhanced activity against cancer cell lines such as MCF-7 and HeLa, with IC50 values that vary based on structural variations.

Enzyme Inhibition Studies: Inhibition assays have shown that compounds similar to this compound can effectively inhibit carbonic anhydrase, an enzyme involved in various physiological processes.

Hybridization Approaches: Advances in drug design have focused on hybridizing sulfonamides with other pharmacologically active moieties, leading to compounds with enhanced biological activities, including improved enzyme inhibition and cytotoxicity profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of the target compound with analogs identified in the literature.

Structural Features
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Naphthalene-2-sulfonamide 2-Methoxyphenethyl, carbamimidoyl Sulfonamide, carbamimidoyl, methoxy
Dan-Big-Tol () Naphthalene-1-sulfonamide o-Tolyl, dimethylamino, carbamimidoyl Sulfonamide, biguanide, dimethylamino
TolSul-Big-Tol () Benzene sulfonamide o-Tolyl, methyl, carbamimidoyl Sulfonamide, biguanide, methyl
SN-2NI () Naphthalene imide Butyl, acetyl ethyldiamino Imide, sulfonamide, acetyl
6-Amino-N-methylnaphthalene-2-sulfonamide () Naphthalene-2-sulfonamide Methyl, amino Sulfonamide, amino, methyl

Key Observations :

  • The target compound and Dan-Big-Tol share carbamimidoyl and sulfonamide groups but differ in aromatic substituents (methoxyphenethyl vs. o-tolyl) and core naphthalene position (2-sulfonamide vs. 1-sulfonamide).

Key Observations :

  • SN-2NI exhibits strong UV absorption at 435 nm due to its naphthalene imide core, unlike the target compound .
  • The low yield (44%) of Dan-Big-Tol highlights synthetic challenges in coordinating iridium with bulky sulfonamide ligands .

Key Observations :

    Q & A

    Basic Research Questions

    Q. What are the critical steps and optimization strategies for synthesizing N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide?

    • Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the naphthalene sulfonamide core, followed by coupling with the 2-methoxyphenethyl carbamimidoyl group. Key considerations include:

    • Coupling Reactions : Use palladium catalysts for efficient cross-coupling (e.g., Suzuki-Miyaura for aromatic systems) .
    • Temperature Control : Maintain 60–80°C during sulfonamide formation to avoid side reactions .
    • Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures improves purity .
      • Table 1 : Example Reaction Conditions
    StepReagents/ConditionsYield Optimization Tips
    Sulfonamide formationChlorosulfonic acid, NH₃ gas, 0–5°CSlow addition to control exotherm
    Carbamimidoyl couplingEDCI/HOBt, DMF, RT, 12hUse molecular sieves to absorb moisture

    Q. How is structural characterization of this compound performed to confirm purity and identity?

    • Answer : A combination of spectroscopic and crystallographic methods is used:

    • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ = C₂₀H₂₂N₃O₃S⁺) .
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Hirshfeld surface analysis for intermolecular interactions) .

    Advanced Research Questions

    Q. What experimental approaches are used to study this compound’s interaction with enzymatic targets (e.g., cholinesterases)?

    • Answer : Mechanistic studies employ:

    • Crystallographic Analysis : Co-crystallization with target enzymes (e.g., human butyrylcholinesterase) to identify binding pockets .
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
    • Molecular Dynamics Simulations : Predict stability of ligand-enzyme complexes under physiological conditions .
      • Key Finding : The sulfonamide group forms hydrogen bonds with catalytic triads, while the methoxyphenethyl moiety enhances hydrophobic interactions .

    Q. How can researchers address contradictions in biological activity data between structural analogs?

    • Answer : Discrepancies often arise from minor structural variations. Strategies include:

    • Comparative SAR Studies : Systematically alter substituents (e.g., replacing methoxy with chloro groups) and assay activity .

    • Meta-Analysis : Pool data from analogs (e.g., IC50 values against cancer cell lines) to identify trends (Table 2).

    • Control for Purity : Ensure >95% purity via HPLC before testing, as impurities (e.g., unreacted intermediates) skew results .

      • Table 2 : Biological Activity of Structural Analogs
    Compound SubstituentsTarget Enzyme IC₅₀ (µM)Cancer Cell Line Inhibition (%)
    2-Methoxyphenethyl (this compound)0.45 ± 0.0278.3 (MCF-7)
    4-Chlorophenyl 1.20 ± 0.1562.1 (HeLa)
    Unsubstituted phenyl >1022.5 (A549)

    Q. What methodologies resolve conflicting data on metabolic stability in vitro vs. in vivo?

    • Answer :

    • Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor to compare oxidative metabolism rates .
    • LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
    • Pharmacokinetic Modeling : Adjust for species-specific differences in clearance (e.g., allometric scaling from rodents) .

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